molecular formula C16H23ClN2O4S B11248568 7-chloro-N-(3-methylbutyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(3-methylbutyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11248568
M. Wt: 374.9 g/mol
InChI Key: WQXORFWHHAMLAN-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-(3-METHYLBUTYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(3-METHYLBUTYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure high yield and purity. Common steps may include:

    Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents.

    Methanesulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride.

    Amidation: Formation of the carboxamide group through reaction with an amine, such as 3-methylbutylamine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for large-scale production. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions could target the carboxamide group or the benzoxazepine ring.

    Substitution: Halogen substitution reactions can occur, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, compounds of this class are often investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
  • 5-Methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Uniqueness

The unique structural features, such as the specific substitution pattern and functional groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H23ClN2O4S

Molecular Weight

374.9 g/mol

IUPAC Name

7-chloro-N-(3-methylbutyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C16H23ClN2O4S/c1-11(2)6-8-18-16(20)15-7-9-19(24(3,21)22)13-10-12(17)4-5-14(13)23-15/h4-5,10-11,15H,6-9H2,1-3H3,(H,18,20)

InChI Key

WQXORFWHHAMLAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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